

Spectroscopic Data of 4'-Aminopropiophenone: A Technical Guide

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Compound of Interest

Compound Name: 4'-Aminopropiophenone

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This technical guide provides a comprehensive overview of the spectroscopic data for **4'-Aminopropiophenone**, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **4'-Aminopropiophenone** is $C_9H_{11}NO$, with a molecular weight of 149.19 g/mol. Its structure is characterized by a propiophenone core substituted with an amino group at the para position of the phenyl ring.

1H NMR (Proton NMR) Data

The 1H NMR spectrum provides insight into the proton environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	Doublet	2H	Ar-H (ortho to C=O)
6.65	Doublet	2H	Ar-H (ortho to NH ₂)
4.10	Broad Singlet	2H	-NH ₂
2.95	Quartet	2H	-CH ₂ -
1.20	Triplet	3H	-CH ₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments in **4'-Aminopropiophenone**.

Chemical Shift (δ) ppm	Assignment
200.0	C=O
151.0	Ar-C (para to C=O)
130.5	Ar-C (ortho to C=O)
128.0	Ar-C (ipso to C=O)
114.0	Ar-C (ortho to NH ₂)
31.0	-CH ₂ -
8.5	-CH ₃

IR (Infrared) Spectroscopy Data

The IR spectrum highlights the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amine)
3050	Medium	Aromatic C-H Stretch
2980-2850	Medium	Aliphatic C-H Stretch
1665	Strong	C=O Stretch (Ketone)
1600	Strong	Aromatic C=C Stretch
1250	Strong	C-N Stretch

MS (Mass Spectrometry) Data

The mass spectrum shows the fragmentation pattern of **4'-Aminopropiophenone** upon ionization.

m/z	Relative Intensity (%)	Assignment
149	100	[M] ⁺ (Molecular Ion)
120	85	[M - C ₂ H ₅] ⁺
92	40	[C ₆ H ₄ NH ₂] ⁺
65	30	[C ₅ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **4'-Aminopropiophenone** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A 400 MHz NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16.
 - Relaxation delay: 1.0 s.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled.
 - Number of scans: 1024.
 - Relaxation delay: 2.0 s.

IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

- A small amount of **4'-Aminopropiophenone** (approximately 5-10 mg) was dissolved in a few drops of a volatile solvent like methylene chloride.[\[1\]](#)
- A drop of this solution was placed on a potassium bromide (KBr) salt plate.[\[1\]](#)
- The solvent was allowed to evaporate, leaving a thin film of the solid compound on the plate.[\[1\]](#)

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.

- Method: The KBr plate with the sample film was placed in the spectrometer's sample holder and the spectrum was recorded.
- Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .

Mass Spectrometry

Sample Introduction and Ionization:

- A dilute solution of **4'-Aminopropiophenone** in a suitable volatile solvent was introduced into the mass spectrometer.
- Ionization Method: Electron Ionization (EI) was used. The sample was bombarded with a beam of high-energy electrons (typically 70 eV).

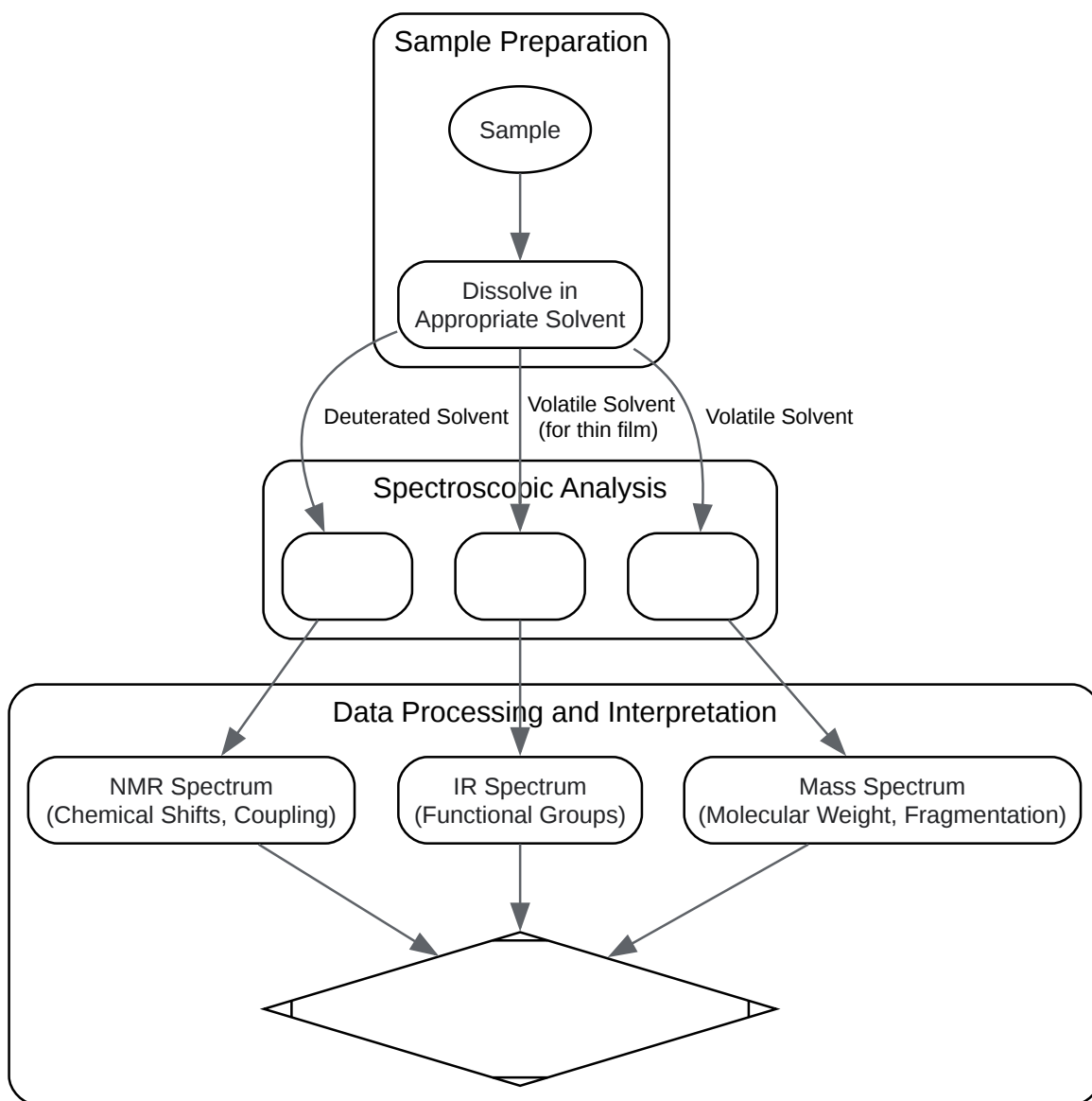
Data Acquisition:

- Instrument: A quadrupole mass spectrometer.
- Mass Analyzer: The resulting ions were separated based on their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion was measured to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4'-Aminopropiophenone**.

Workflow for Spectroscopic Analysis of 4'-Aminopropiophenone



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Workflow for Spectroscopic Analysis

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References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
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